MHI-148

photodynamic therapy cancer theranostics heptamethine cyanine dyes

Why choose MHI-148? Its meso-chloro substituent enables covalent albumin binding, enhancing photostability and tumor retention vs. non-chlorinated analogs. Unlike IR-780, it provides simultaneous imaging and photodynamic therapy at 808 nm. Its water solubility eliminates toxic co-solvents, streamlining workflows. Ideal for label-free, high-contrast tumor theranostics.

Molecular Formula C42H52BrClN2O4
Molecular Weight 764.2 g/mol
Cat. No. B12499791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMHI-148
Molecular FormulaC42H52BrClN2O4
Molecular Weight764.2 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)O)(C)C)CCC3)Cl)CCCCCC(=O)O)C.[Br-]
InChIInChI=1S/C42H51ClN2O4.BrH/c1-41(2)32-18-9-11-20-34(32)44(28-13-5-7-22-38(46)47)36(41)26-24-30-16-15-17-31(40(30)43)25-27-37-42(3,4)33-19-10-12-21-35(33)45(37)29-14-6-8-23-39(48)49;/h9-12,18-21,24-27H,5-8,13-17,22-23,28-29H2,1-4H3,(H-,46,47,48,49);1H
InChIKeySBSLCJXMLMGYFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 1-(5-Carboxypentyl)-2-[2-(3-{2-[1-(5-carboxypentyl)-3,3-dimethylindol-2-ylidene]ethylidene}-2-chlorocyclohex-1-en-1-yl)ethenyl]-3,3-dimethylindol-1-ium bromide (IR-808 / MHI-148)


1-(5-Carboxypentyl)-2-[2-(3-{2-[1-(5-carboxypentyl)-3,3-dimethylindol-2-ylidene]ethylidene}-2-chlorocyclohex-1-en-1-yl)ethenyl]-3,3-dimethylindol-1-ium bromide, commonly known as IR-808 or MHI-148, is a near-infrared (NIR) heptamethine cyanine dye characterized by a central chloro-substituted cyclohexene ring and two N-alkyl carboxypentyl side chains . It belongs to the broader class of indocyanine derivatives used for fluorescence imaging, photothermal therapy (PTT), and photodynamic therapy (PDT) due to its absorption and emission within the NIR tissue transparency window [1].

Why 1-(5-Carboxypentyl)-2-[2-(3-{2-[1-(5-carboxypentyl)-3,3-dimethylindol-2-ylidene]ethylidene}-2-chlorocyclohex-1-en-1-yl)ethenyl]-3,3-dimethylindol-1-ium bromide Cannot Be Generically Substituted


Heptamethine cyanine dyes are not interchangeable; minor structural modifications profoundly alter their photophysical, pharmacokinetic, and tumor-targeting properties. The presence of the meso-chloro substituent in IR-808 is critical for covalent albumin binding, which dramatically enhances photostability and tumor retention compared to non-chlorinated analogs [1]. Additionally, the specific N-alkyl carboxypentyl side chains confer water solubility and influence cellular uptake mechanisms that differ from sulfonated variants like IR-783 or the unsubstituted parent IR-780 [2].

Quantitative Differentiation Evidence for 1-(5-Carboxypentyl)-2-[2-(3-{2-[1-(5-carboxypentyl)-3,3-dimethylindol-2-ylidene]ethylidene}-2-chlorocyclohex-1-en-1-yl)ethenyl]-3,3-dimethylindol-1-ium bromide vs. Analogs


Photodependent Cytotoxic Activity of IR-808 vs. IR-780

IR-808 exhibits significant photodependent cytotoxic activity, a functional property absent in its closest analog IR-780 [1]. This difference enables IR-808 to serve as a dual imaging and therapeutic agent (theranostic), whereas IR-780 is limited to imaging applications only.

photodynamic therapy cancer theranostics heptamethine cyanine dyes

Enhanced Photostability via Albumin Binding: IR-808 vs. IR-783

When complexed with bovine serum albumin (BSA), IR-808@BSA exhibits superior photostability compared to IR-783@BSA under identical conditions [1]. This stability advantage is attributed to the covalent binding mechanism facilitated by the meso-chloro substituent present in both dyes but enhanced in IR-808 due to its specific side-chain architecture [2].

NIR-II imaging albumin complexation photostability

Tumor-to-Normal Tissue Fluorescence Contrast: IR-808 vs. Class Benchmark

IR-808 achieves a tumor-to-normal tissue fluorescence contrast index exceeding 20 in murine xenograft models [1]. This performance aligns with the established benchmark set by IR-780 (contrast index >20) [1], while the threshold for substantial tumor accumulation is defined as >2.5 [2]. This high contrast enables clear tumor delineation without requiring chemical conjugation to targeting ligands.

tumor targeting fluorescence imaging contrast index

Water Solubility and Formulation Advantage vs. ICG and IR-780

IR-808 incorporates carboxypentyl side chains that confer water solubility, enabling direct dissolution in aqueous media without requiring toxic co-solvents like DMSO [1]. In contrast, the lipophilic analog IR-780 requires organic co-solvents for administration, potentially introducing formulation complexity and toxicity concerns [2]. While IR-783 is also water-soluble due to sulfonate groups, IR-808 offers a distinct solubility profile that does not rely on strongly anionic sulfonates .

water solubility formulation biocompatibility

Optimal Application Scenarios for 1-(5-Carboxypentyl)-2-[2-(3-{2-[1-(5-carboxypentyl)-3,3-dimethylindol-2-ylidene]ethylidene}-2-chlorocyclohex-1-en-1-yl)ethenyl]-3,3-dimethylindol-1-ium bromide


Integrated Tumor Imaging and Photodynamic Therapy (Theranostics)

IR-808 is uniquely suited for theranostic applications requiring both NIR fluorescence imaging and light-activated cytotoxic therapy. Unlike IR-780, which lacks photocytotoxic activity, IR-808 enables simultaneous tumor visualization and photodynamic tumor cell killing under 808 nm irradiation [1]. This dual functionality reduces the number of agents required and simplifies experimental workflows.

High-Stability NIR-II Fluorescence Imaging with Albumin Complexation

For NIR-II fluorescence imaging demanding extended imaging windows and high photostability, IR-808 complexed with albumin (e.g., BSA or endogenous serum albumin) outperforms sulfonated analogs like IR-783 [1]. The covalent binding mechanism facilitated by the meso-chloro group yields stable complexes with reduced photobleaching, enabling longitudinal tumor monitoring with minimal signal decay [2].

Label-Free Tumor Targeting in Preclinical Cancer Models

IR-808's intrinsic tumor-homing property—achieving tumor-to-normal tissue contrast indices >20—eliminates the need for covalent conjugation to targeting antibodies or peptides [1]. This label-free targeting simplifies probe preparation and reduces batch-to-batch variability, making it ideal for high-throughput preclinical screening of tumor xenograft and orthotopic models.

Aqueous Formulation for In Vivo Administration Without Co-Solvents

IR-808's water solubility enables direct preparation in PBS or saline, avoiding the use of DMSO or other organic co-solvents required for lipophilic analogs like IR-780 [1]. This property is critical for studies where solvent-induced cytotoxicity or pharmacokinetic artifacts must be minimized, and it streamlines the transition from in vitro to in vivo experiments [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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